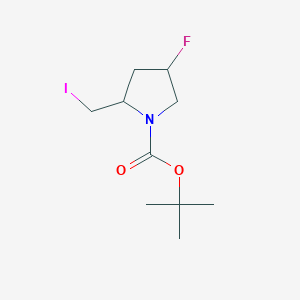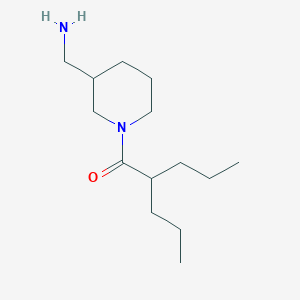
1-(3-(アミノメチル)ピペリジン-1-イル)-2-プロピルペンタン-1-オン
説明
Piperidines are six-membered heterocycles including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
The molecular structure of piperidine derivatives can vary widely, and their properties can be influenced by the presence of various functional groups .
Chemical Reactions Analysis
Piperidine derivatives can undergo a variety of chemical reactions, including intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives can vary widely depending on their specific structure. For example, the compound “1-(3-(Aminomethyl)piperidin-1-yl)ethanone” has a molecular weight of 156.23 .
科学的研究の応用
医薬品への応用
ピペリジン誘導体は、アルカロイドに加えて、20種類以上の医薬品クラスに存在しています . それらは製薬業界で重要な役割を果たしています . 合成および天然のピペリジンの医薬品用途、ならびにピペリジン部分を含む潜在的な薬剤の発見と生物学的評価における最新の科学的進歩が取り上げられました .
抗がん剤への応用
ピペリジン誘導体は、抗がん剤としてさまざまな方法で使用されています . 天然ハーブから単離されたいくつかのピペリジンアルカロイドは、in vitroおよびin vivoの両方でさまざまな種類の癌に対して抗増殖および抗転移効果を示すことがわかりました .
抗ウイルス剤への応用
ピペリジン誘導体は、抗ウイルス剤としても使用されてきました . それらはいくつかの重要な薬理学的特徴を示しており、さまざまな治療用途で使用されています .
抗マラリア剤への応用
ピペリジン誘導体は、抗マラリア剤としても使用されています .
抗菌剤および抗真菌剤への応用
降圧剤への応用
鎮痛剤および抗炎症剤への応用
抗精神病薬への応用
作用機序
将来の方向性
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of new synthesis methods and the discovery of new biological activities of piperidine derivatives are important future directions in this field .
生化学分析
Biochemical Properties
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is involved in cell cycle regulation . The nature of these interactions often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity.
Cellular Effects
The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby affecting cellular energy balance.
Molecular Mechanism
At the molecular level, 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Furthermore, it can induce changes in gene expression by interacting with transcription factors or epigenetic modifiers.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with alterations in cellular homeostasis and function.
Dosage Effects in Animal Models
The effects of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity or adverse effects. For instance, studies have reported threshold effects where low doses enhance cellular function, but high doses result in cytotoxicity and organ damage . Understanding the dosage-response relationship is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, it is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, influencing its overall distribution and localization.
Subcellular Localization
The subcellular localization of 1-(3-(Aminomethyl)piperidin-1-yl)-2-propylpentan-1-one is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with nuclear proteins and influence gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action.
特性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-propylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O/c1-3-6-13(7-4-2)14(17)16-9-5-8-12(10-15)11-16/h12-13H,3-11,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFXOPQLJVGLJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)N1CCCC(C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



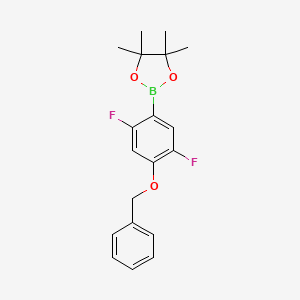

![N-methyl-2-[(4-methylpiperidin-4-yl)formamido]acetamide hydrochloride](/img/structure/B1473816.png)
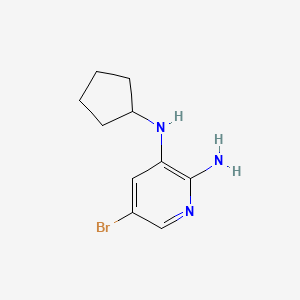

![1-[(5-Methylisoxazol-3-yl)carbonyl]azetidine-3-carboxylic acid](/img/structure/B1473819.png)
![4-{6-[(2-Pyridinylmethyl)amino]-1H-pyrrolo[2,3-b]pyridin-4-yl}benzoic acid](/img/structure/B1473823.png)
![5-Chloro-1-(triisopropylsilyl)-6-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1473824.png)
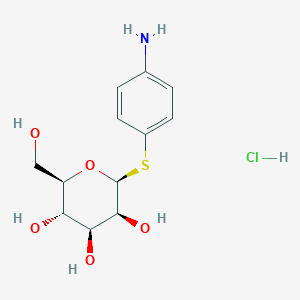
![1-Phenyl-4-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-piperazine](/img/structure/B1473827.png)
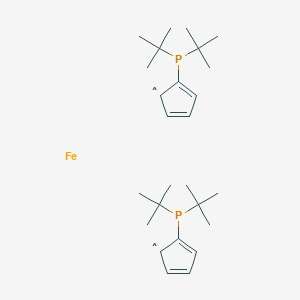
![(4-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-3-yl)methanol](/img/structure/B1473831.png)
